1-phenyl-3-(piperidin-1-ylmethyl)indole

NOP Receptor Pharmacology GPCR Functional Selectivity Pain Research

1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3) is a synthetic, C3-substituted N-piperidinyl indole derivative with a molecular weight of 290.4 g/mol and an XLogP3-AA of 4.3, indicating moderate lipophilicity. It belongs to a broader class of piperidinyl indoles that have been investigated as ligands for G protein-coupled receptors (GPCRs), including the nociceptin opioid receptor (NOP) and cannabinoid receptors.

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
CAS No. 109934-52-3
Cat. No. B034154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(piperidin-1-ylmethyl)indole
CAS109934-52-3
Synonyms1-Phenyl-3-(piperidinomethyl)indole
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CN(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H22N2/c1-3-9-18(10-4-1)22-16-17(15-21-13-7-2-8-14-21)19-11-5-6-12-20(19)22/h1,3-6,9-12,16H,2,7-8,13-15H2
InChIKeyPTXKHFUJNGYOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3): Procurement-Relevant Chemical and Pharmacological Profile


1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3) is a synthetic, C3-substituted N-piperidinyl indole derivative with a molecular weight of 290.4 g/mol and an XLogP3-AA of 4.3, indicating moderate lipophilicity [1]. It belongs to a broader class of piperidinyl indoles that have been investigated as ligands for G protein-coupled receptors (GPCRs), including the nociceptin opioid receptor (NOP) and cannabinoid receptors [2]. Its structure is defined by an indole core with a phenyl group at the N1 position and a piperidin-1-ylmethyl substituent at the C3 position, a substitution pattern that fundamentally dictates its functional selectivity compared to other regioisomers within the same chemical class [3].

Procurement Alert: Why 3-Substitution Dictates Functional Selectivity for 1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3)


The substitution pattern on the indole core is not a trivial structural variation; it is the primary determinant of intrinsic activity and receptor selectivity within this chemical series. A 2023 structure-activity relationship (SAR) study demonstrated that 3-substituted N-piperidinyl indoles, such as 1-phenyl-3-(piperidin-1-ylmethyl)indole, consistently exhibit a selective NOP partial agonist profile. In contrast, regioisomeric 2-substituted N-piperidinyl indoles act as NOP full agonists and often possess bifunctional activity at the μ-opioid receptor (MOP) [1]. Therefore, substituting a 3-substituted indole with a 2-substituted analog, or vice versa, will result in a fundamentally different pharmacological profile, including altered potency, efficacy, and off-target potential. This makes the precise chemical identity of the 3-substituted scaffold a non-negotiable requirement for studies aiming to replicate or build upon the established NOP partial agonist pharmacology.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3)


Functional Selectivity at the Nociceptin Opioid Receptor (NOP): Partial Agonism vs. Full Agonism

A 2023 SAR study directly compared the functional profiles of 3-substituted and 2-substituted N-piperidinyl indoles. The 3-substituted series, to which 1-phenyl-3-(piperidin-1-ylmethyl)indole belongs, was characterized as selective NOP partial agonists. In contrast, the 2-substituted analogs were identified as NOP full agonists, with some exhibiting bifunctional activity at the μ-opioid receptor (MOP) [1]. This represents a fundamental difference in intrinsic efficacy that cannot be inferred from binding affinity alone.

NOP Receptor Pharmacology GPCR Functional Selectivity Pain Research

Cannabinoid Receptor Binding Affinity: Quantified Weak Interaction Provides a Baseline for Selectivity Profiling

In a radioligand competition binding assay, 1-phenyl-3-(piperidin-1-ylmethyl)indole demonstrated an IC50 of 1,430 nM (1.43 µM) for the displacement of [3H]-(aminoalkyl)indole from cannabinoid receptors (CB1/2) in rat cerebellum membranes [1]. While no direct comparator data is available for closely related analogs in this specific assay, this value provides a quantitative benchmark for its relatively weak interaction with this off-target receptor system, which is valuable for interpreting its pharmacological profile in complex biological systems.

Cannabinoid Pharmacology Receptor Binding Assays Selectivity Screening

Physicochemical Profile: Lipophilicity (XLogP3-AA) and Molecular Weight Provide a Basis for Comparison with Analogous Research Compounds

The computed physicochemical properties of 1-phenyl-3-(piperidin-1-ylmethyl)indole include a molecular weight of 290.4 g/mol and an XLogP3-AA value of 4.3 [1]. This moderate lipophilicity is a key descriptor for predicting membrane permeability and solubility. While not a direct comparator, these values place the compound within a specific chemical space that is distinct from more polar or lipophilic indole derivatives, such as those containing additional hydrogen bond donors or acceptors, which would exhibit different physicochemical and, consequently, pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Application Scenarios for 1-Phenyl-3-(piperidin-1-ylmethyl)indole (CAS 109934-52-3) Based on Quantitative Evidence


Investigating NOP Receptor Partial Agonism in Pain and Neurological Disorder Models

Researchers studying the therapeutic potential of selective NOP partial agonists for conditions such as Parkinson's disease, pain, or anxiety can utilize this compound as a tool to probe the effects of partial NOP receptor activation. The established class-level evidence for 3-substituted N-piperidinyl indoles demonstrates a selective NOP partial agonist profile with 20- to 200-fold selectivity over MOP, a functional distinction from 2-substituted analogs which act as full agonists [1]. This makes the compound a valuable reference standard for validating the pharmacological consequences of partial versus full NOP agonism in cellular or animal models.

Pharmacological Profiling and Selectivity Screening in GPCR Panels

Due to its well-defined, albeit weak, interaction with cannabinoid receptors (IC50 = 1,430 nM) [1], this compound can serve as a reference ligand in broad GPCR selectivity panels. Its inclusion allows researchers to benchmark the cannabinoid off-target potential of novel NOP ligands or other indole-based compounds. The quantitative IC50 value provides a concrete data point for comparing the selectivity profiles of newly synthesized analogs, aiding in the iterative process of medicinal chemistry optimization.

Medicinal Chemistry Optimization of Indole-Based GPCR Ligands

Medicinal chemists engaged in the design and synthesis of novel indole-based GPCR ligands can use this compound as a key structural benchmark. The distinct functional outcome associated with the 3-substitution pattern (partial NOP agonism) versus the 2-substitution pattern (full NOP agonism) provides a clear SAR hypothesis for scaffold optimization [1]. Furthermore, its defined physicochemical properties (MW = 290.4, XLogP3-AA = 4.3) [2] allow it to serve as a reference point for evaluating the impact of additional substituents on lipophilicity and molecular weight, two critical parameters in drug-likeness assessment.

Quote Request

Request a Quote for 1-phenyl-3-(piperidin-1-ylmethyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.